2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate
CAS No.: 60444-78-2
Cat. No.: VC20782914
Molecular Formula: C12H9NO5
Molecular Weight: 247.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 60444-78-2 |
---|---|
Molecular Formula | C12H9NO5 |
Molecular Weight | 247.20 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-formylbenzoate |
Standard InChI | InChI=1S/C12H9NO5/c14-7-8-1-3-9(4-2-8)12(17)18-13-10(15)5-6-11(13)16/h1-4,7H,5-6H2 |
Standard InChI Key | VHYRHFNOWKMCHQ-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O |
Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O |
Chemical Identity and Structure
Basic Information
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate, also known as Succinimidyl 4-formylbenzoate or SFB, is an organic compound with significant applications in chemistry and biochemistry. This compound has a molecular formula of C12H9NO5 and a molecular weight of 247.2036 g/mol . It is registered with the Chemical Abstracts Service (CAS) under the number 60444-78-2, which serves as its unique identifier in chemical databases worldwide . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2,5-dioxopyrrolidin-1-yl) 4-formylbenzoate, which precisely describes its chemical structure .
The structural composition of 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate includes both a succinimidyl ester group and a formyl (aldehyde) group attached to a benzoate core. This unique structural arrangement gives the compound its distinctive chemical properties and reactivity profile. The presence of these functional groups makes it particularly useful in certain chemical reactions, especially those involving bioconjugation and crosslinking applications. The compound's structure can be represented by the SMILES notation: C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O, which provides a standardized way to encode its molecular structure .
Synonyms and Alternative Nomenclature
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate is known by several synonyms and alternative names in scientific literature and commercial catalogs. These include SFB, P-Formylbenzoic, Ald-Ph-NHS ester, HYDRALINK SFB REAGENT, SFB (crosslinking agent), Succinimidyl-p-formyl-benzoate, N-SUCCINIMIDYL-P-FORMYLBENZOATE, and N-Succinimidyl 4-formylbenzoate . Additional nomenclature includes 4-Formylbenzoic Acid N-Succinimidyl Ester, 4-Carboxybenzaldehyde N-Hydroxysuccinimide Ester, and 4-[[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl]benzaldehyde. This diverse range of names reflects the compound's importance and widespread use across different fields of chemistry and biochemistry.
Physical and Chemical Properties
Physical Characteristics
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate appears as a solid at room temperature, typically white to pale yellow in color . This physical state is consistent with its structural characteristics and molecular weight. The compound has a melting point of 163°C, which is an important parameter for confirming its identity and purity during laboratory analysis . Its boiling point has been predicted to be approximately 425.4±47.0°C, although this value may vary under different pressure conditions . The density of the compound is estimated to be around 1.44±0.1 g/cm³, which is typical for organic compounds of similar structure .
The spectroscopic properties of 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate include a maximum absorption wavelength (λmax) of 274 nm, which is characteristic of its aromatic structure with conjugated carbonyl groups . This spectral property is useful for detecting and quantifying the compound using UV-visible spectroscopy techniques. The compound's physical characteristics make it suitable for various laboratory applications, particularly in organic synthesis and bioconjugation chemistry, where its solid form allows for convenient handling and storage while its spectral properties facilitate monitoring reactions involving this compound.
Synthesis and Reactivity
Chemical Reactivity
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate possesses two primary reactive functional groups that define its chemical behavior: the succinimidyl ester and the aldehyde group. The succinimidyl ester serves as an activated carboxylic acid derivative, making it highly reactive toward nucleophiles, particularly primary amines. This reactivity forms the basis for its use in bioconjugation chemistry, where it can readily form amide bonds with amine-containing biomolecules under mild conditions. The reaction typically proceeds through nucleophilic acyl substitution, resulting in the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable amide linkage.
The aldehyde group on the para position of the benzoate ring represents another reactive site that can participate in various condensation reactions. It can react with primary amines to form Schiff bases (imines), with hydrazines to form hydrazones, or with hydroxylamines to form oximes. These reactions are particularly valuable in bioconjugation strategies that exploit orthogonal chemistries, allowing for selective modification of different functional groups on biological molecules. The compound's dual reactivity makes it an excellent heterobifunctional crosslinking agent, capable of connecting two different molecules through distinct chemical reactions. This chemical versatility underlies its utility in various applications, from protein labeling to the development of drug delivery systems.
Applications in Research and Industry
Bioconjugation and Crosslinking
2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate serves as a valuable heterobifunctional crosslinking agent in bioconjugation chemistry. Its dual reactive groups—the succinimidyl ester and the aldehyde—enable the connection of different biomolecules through specific chemical reactions. The succinimidyl ester reacts preferentially with primary amines (such as lysine residues in proteins) to form stable amide bonds, while the aldehyde group can form hydrazone or oxime linkages with hydrazides or aminooxy compounds, respectively. This orthogonal reactivity pattern allows researchers to design sequential conjugation strategies with excellent specificity and control.
In protein modification applications, the compound enables site-specific labeling without disrupting the protein's biological activity. For example, researchers can first conjugate the succinimidyl ester end to a protein, followed by reaction of the aldehyde group with a modified probe containing a hydrazide group. This approach has been instrumental in developing advanced protein-drug conjugates, imaging agents, and diagnostic tools. The compound has shown effectiveness in drug conjugation techniques for targeted therapies, where precision in molecular connections is crucial for maintaining pharmaceutical efficacy. The crosslinking strategies using this reagent typically proceed under mild conditions compatible with biological systems, avoiding harsh reagents or extreme pH values that might compromise biomolecule integrity.
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